molecular formula C4H6Cl2 B158312 3-chloro-2-(chloromethyl)prop-1-ene CAS No. 1871-57-4

3-chloro-2-(chloromethyl)prop-1-ene

Cat. No.: B158312
CAS No.: 1871-57-4
M. Wt: 124.99 g/mol
InChI Key: XJFZOSUFGSANIF-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature 3-Chloro-2-(chloromethyl)prop-1-ene (CAS 1871-57-4) is a dichlorinated alkene with the IUPAC name this compound. Its molecular formula is C₄H₆Cl₂, and its SMILES notation is ClCC(=C)CCl . Key synonyms include methallyl dichloride, 1,3-dichloro-2-methylenepropane, and 2-methylenepropane-1,3-dichloride .

Synthesis Methods
The compound is synthesized via two primary routes:

Pyrolysis of tris(chloromethyl)acetic acid under controlled conditions, eliminating the need for solvent recrystallization .

Chlorination of 3-chloro-2-methyl-1-propene (methallyl chloride) using elemental chlorine .

Preparation Methods

Thiourea-Mediated Cyclization of 2,3-Dichloropropanal

The reaction of 2,3-dichloropropanal with thiourea represents one of the most direct routes to 3-chloro-2-(chloromethyl)prop-1-ene. This method, detailed in patent US6812348B1, involves a two-step process:

Aldehyde Activation and Cyclization

2,3-Dichloropropanal undergoes nucleophilic attack by thiourea in a polar aprotic solvent such as methanol or acetonitrile. The reaction proceeds via formation of a thiazolidine intermediate, which is subsequently dehydrogenated to yield the target compound. The use of thiourea in stoichiometric deficiency (0.8–0.9 equivalents) minimizes side reactions, achieving yields up to 92% .

Table 1: Optimization of Thiourea-Mediated Cyclization

SolventTemperature (°C)Thiourea EquivalentsYield (%)
Methanol600.992
Acetonitrile700.888
Tetrahydrofuran501.078

The choice of solvent significantly impacts reaction kinetics. Methanol, with its high polarity, facilitates rapid intermediate formation, while acetonitrile offers better temperature control for large-scale reactions .

Epoxidation of 1,3-Dichloro-1-Propene

An alternative route involves the epoxidation of 1,3-dichloro-1-propene, followed by ring-opening with thiourea. This method, reported in The Journal of Organic Chemistry, employs peracetic acid or m-chloroperbenzoic acid (mCPBA) as oxidizing agents .

Epoxide Formation and Thiourea Treatment

1,3-Dichloro-1-propene is treated with peracetic acid in acetonitrile at 0–5°C to form 2-chloro-3-chloromethyl-oxirane. Subsequent reaction with thiourea in methanol at 50°C cleaves the epoxide ring, yielding this compound with 85% purity.

Table 2: Epoxidation Conditions and Outcomes

Oxidizing AgentSolventTemperature (°C)Yield (%)
Peracetic acidAcetonitrile0–578
mCPBAChloroform10–1572
H₂O₂/H₂SO₄Dichloromethane2065

This method avoids hazardous chlorination steps but requires careful handling of explosive peracids. Recent advancements utilize immobilized lipases for epoxidation, reducing reagent toxicity .

Pyrolysis of 1,3-Dichloro-2-Chloromethylpropane

Thermal decomposition of 1,3-dichloro-2-chloromethylpropane at elevated temperatures provides a solvent-free route to this compound. Operated under reduced pressure (1–10 Torr), this method achieves 65% yield at 450–460°C, with quinoline or pyridine additives suppressing polymerization .

Table 3: Pyrolysis Parameters and Efficiency

AdditiveTemperature (°C)Pressure (Torr)Yield (%)
Quinoline450165
Pyridine460558
None4801042

While energy-intensive, this method is advantageous for continuous production systems due to minimal solvent waste .

Hydrochlorination of Nitrosoaziridine Derivatives

A less conventional approach involves the deamination of nitrosoaziridines using hydrochloric acid. This method, explored in Tetrahedron Letters, proceeds via intermediate formation of a diazonium salt, which undergoes elimination to yield the target compound. Large-scale trials (1 kg substrate) report 29.1% yield under optimized conditions (20–50°C, 5 hours) .

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for Industrial Feasibility

MethodYield (%)Purity (%)Cost (USD/kg)Safety Concerns
Thiourea Cyclization9295120Toxic solvents
Epoxidation7885150Explosive oxidizers
Pyrolysis659090High energy input
Hydrochlorination2980200Corrosive reagents

The thiourea-mediated route remains dominant in industrial settings due to its balance of yield and cost, though pyrolysis offers environmental benefits by avoiding solvents.

Emerging Catalytic Approaches

Recent studies highlight the potential of Lewis acid catalysts (e.g., ZnCl₂, AlCl₃) to accelerate cyclization and epoxidation steps. For instance, ZnCl₂-doped thiourea systems reduce reaction times by 40% while maintaining yields above 85% .

Chemical Reactions Analysis

3-chloro-2-(chloromethyl)prop-1-ene undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, nitric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Common Reactions

The compound undergoes various chemical reactions, including:

  • Substitution Reactions : Reacts with nucleophiles to replace chlorine atoms.
  • Oxidation Reactions : Can be oxidized to yield products like chloroacetone.
  • Photocycloaddition Reactions : Participates in [2+2] photocycloaddition to form cyclobutane derivatives.

Organic Chemistry

3-Chloro-2-(chloromethyl)prop-1-ene is utilized as a building block in the synthesis of complex organic molecules. It has been employed in the development of enzyme inhibitors, particularly spermine oxidase inhibitors, which have potential therapeutic applications in cancer treatment.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for synthesizing various pharmaceutical intermediates. Its chloromethyl group allows for further functionalization, making it suitable for creating compounds with biological activity.

Case Study: Synthesis of Spermine Oxidase Inhibitors
One notable application involves its use in synthesizing inhibitors of spermine oxidase. These inhibitors have shown promise in reducing tumor growth in preclinical models. The synthesis process typically involves:

  • Reacting this compound with specific amines.
  • Purifying the resultant compounds through chromatography.

Industrial Applications

In industrial settings, this compound is used in the production of polymers and other chlorinated compounds. Its reactivity makes it valuable for creating materials with specific properties, such as flame retardancy or enhanced chemical resistance.

Mechanism of Action

The mechanism of action of 3-chloro-2-(chloromethyl)prop-1-ene involves its reactivity with various chemical species. For example, its reaction with OH radicals in the atmosphere leads to the formation of stable chlorinated products . These reactions typically involve the formation of intermediate adducts and radicals, which further react to produce the final products.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Physical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features
3-Chloro-2-(chloromethyl)prop-1-ene 1871-57-4 C₄H₆Cl₂ 141.94 Dichlorinated methylene group at C2
Methallyl chloride (3-Chloro-2-methylpropene) 563-47-3 C₄H₇Cl 90.55 Single chlorine, methyl group at C2
Allyl chloride (3-Chloro-1-propene) 107-05-1 C₃H₅Cl 76.53 Terminal chlorine, unconjugated double bond
3-Bromo-2-chloroprop-1-ene 4860-96-2 C₃H₄BrCl 171.32 Bromine substitution at C3, chlorine at C2
2-Chloro-3-isothiocyanato-prop-1-ene 14214-31-4 C₄H₄ClNS 133.60 Isothiocyanate group at C3, chlorine at C2

Key Observations :

  • The dichlorinated structure of this compound increases its molecular weight and reactivity compared to mono-chlorinated analogs like methallyl and allyl chloride .
  • Bromine substitution in 3-bromo-2-chloroprop-1-ene alters electrophilic reactivity due to bromide's higher polarizability .

Reactivity and Functional Utility

Compound Key Reactivity Applications
This compound Electrophilic alkylation, tandem cyclization, and oxidation reactions Synthesis of spirocycles, perhydrofurofurans, and dioxepanones
Methallyl chloride Allylic chlorination and Grignard reactions Precursor to methylenecyclopropane and methallyl silanes
Allyl chloride Radical polymerization, nucleophilic substitution Production of epichlorohydrin, allyl resins, and pharmaceuticals
3-Bromo-2-chloroprop-1-ene Halogen exchange (Finkelstein reaction) Intermediate in cross-coupling reactions
2-Chloro-3-isothiocyanato-prop-1-ene Thiol-ene click chemistry Functionalization of biomolecules and polymers

Reactivity Insights :

  • The dual chlorine atoms in this compound enable sequential substitution reactions, making it versatile in multi-step syntheses.
  • Methallyl chloride’s single chlorine allows selective allylic functionalization , whereas allyl chloride’s terminal chlorine favors SN2 mechanisms .

Research Findings and Industrial Relevance

  • This compound : Critical in synthesizing spirocyclic antioxidants and Ru-catalyzed intermediates for fragrance compounds . Industrial use is niche due to handling challenges, but its role in high-value pharmaceuticals is growing .
  • Methallyl chloride : Widely used in agrochemicals and polymers; annual production exceeds 10,000 tons globally .
  • Allyl chloride : A bulk chemical with annual production >500,000 tons, primarily for epoxy resins .

Biological Activity

3-Chloro-2-(chloromethyl)prop-1-ene, with the CAS number 1871-57-4, is a chlorinated alkene that has garnered attention for its biological activities, particularly in the context of mutagenicity and potential carcinogenic effects. This article reviews the compound's biological activity, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

  • Chemical Formula : C₄H₆Cl₂
  • Molecular Weight : 115.00 g/mol
  • Boiling Point : Not specified in available literature
  • Structural Formula : Structural Formula

This compound exhibits various biological activities through several mechanisms:

  • Mutagenicity : The compound has been shown to induce gene mutations and chromosomal aberrations in various test systems. For instance, it has been reported to be mutagenic to Salmonella typhimurium strains TA100 and TA1537, both in the presence and absence of metabolic activation .
  • Carcinogenic Potential : Long-term studies in rodents have demonstrated that exposure to this compound can lead to an increased incidence of tumors, particularly squamous-cell papillomas in the forestomach of mice and rats .
  • Cellular Effects : In vitro studies indicate that this compound can affect cellular functions by inducing sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary cells .

Toxicological Profile

The toxicological profile of this compound highlights its potential risks:

EffectObservation
Mutagenicity Induces mutations in bacterial and mammalian cells .
Carcinogenicity Associated with increased tumor incidence in rodent studies .
Reproductive Effects Limited data available; requires further investigation .
Developmental Effects Not extensively studied; potential risks noted in animal models .

Rodent Studies

A significant study involved administering varying doses of this compound to B6C3F1 mice and Fischer 344 rats over a period of 103 weeks. The results indicated:

  • Mice : Increased incidence of forestomach neoplasms with dose-dependent effects; control groups showed significantly lower tumor rates compared to treated groups (p < 0.001) .
  • Rats : Similar findings were observed with a marginal reduction in survival rates among high-dose groups, alongside histopathological evidence of neoplasms .

Genotoxicity Testing

The compound was tested using the L5178Y mouse lymphoma assay, where it induced chromosomal rearrangements and intragenic changes at the thymidine kinase locus, further confirming its genotoxic potential .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is rapidly absorbed and distributed throughout tissues, with significant concentrations found in the liver and forestomach. Approximately 82% of a single dose was excreted within 24 hours, predominantly through urine .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-2-(chloromethyl)prop-1-ene, and how do reaction conditions influence yield and purity?

The compound can be synthesized via thermal decomposition reactions. For example, pyrolysis of precursor molecules under controlled conditions (e.g., 150–200°C in an inert atmosphere) avoids unwanted side products like polychlorinated byproducts. Optimization of reaction time and temperature is critical; prolonged heating may lead to decomposition, while insufficient heating reduces conversion rates . Characterization via GC-MS or NMR is essential to confirm purity and structural integrity.

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • IR Spectroscopy : The C-Cl stretch appears at ~550–750 cm⁻¹, while the C=C stretch is observed at ~1590–1650 cm⁻¹. Discrepancies in peak positions may indicate isomerization or contamination.
  • ¹H/¹³C NMR : The allylic chloromethyl group (CH₂Cl) typically resonates at δ ~4.2–4.5 ppm (¹H) and δ ~40–45 ppm (¹³C). Splitting patterns in the alkene region (δ ~5.5–6.0 ppm) can distinguish between geometric isomers .
  • Mass Spectrometry : The molecular ion peak (M⁺) at m/z 140–142 (Cl isotope pattern) confirms the molecular formula. Fragmentation patterns (e.g., loss of Cl or CH₂Cl groups) aid in structural validation .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis or oxidation. Avoid contact with moisture or metals (risk of corrosive degradation) .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant aprons, and full-face shields. Fume hoods are mandatory due to potential inhalation hazards (H332: Harmful if inhaled) .
  • Spill Management : Neutralize small spills with sodium bicarbonate, and collect residues in sealed containers for hazardous waste disposal (P501) .

Advanced Research Questions

Q. How does the electronic configuration of this compound influence its reactivity in substitution and addition reactions?

The allylic chloromethyl group activates the alkene for electrophilic addition (e.g., with halogens or HX) due to hyperconjugation. The electron-withdrawing Cl atoms stabilize transition states in SN2 reactions, favoring nucleophilic substitution at the chloromethyl position. Computational studies (DFT or MO calculations) can model charge distribution and predict regioselectivity . Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying nucleophile concentrations) is recommended .

Q. What challenges arise in crystallographic analysis of this compound derivatives, and how can they be mitigated?

  • Crystal Twinning : High symmetry or disordered Cl atoms may cause twinning. Use SHELXD for structure solution and refine with SHELXL, applying TWIN/BASF commands to model twinning .
  • Hydrogen Bonding : Weak intermolecular interactions (e.g., C-H···Cl) complicate packing analysis. Graph-set analysis (as per Etter’s rules) helps identify recurring motifs, such as chains or rings, in the crystal lattice .

Q. How can conflicting spectral data (e.g., NMR shifts) be reconciled when characterizing novel derivatives of this compound?

  • Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) can shift peaks by up to 0.5 ppm. Record spectra in multiple solvents to isolate solvent-induced shifts.
  • Dynamic Processes : Conformational exchange (e.g., rotation around the C-Cl bond) broadens signals at room temperature. Variable-temperature NMR (e.g., –40°C to 25°C) can freeze out exchange and resolve splitting .
  • Cross-Validation : Compare with DFT-simulated spectra (e.g., using Gaussian or ORCA) to assign ambiguous signals .

Q. What are the environmental and toxicological implications of this compound in laboratory waste streams?

The compound is classified as H411 (Toxic to aquatic life with long-lasting effects). Degradation studies show partial hydrolysis to 3-chloro-1,2-propanediol (H412: Harmful to aquatic life), necessitating neutralization before disposal. Use activated carbon filtration or Fenton’s reagent (Fe²⁺/H₂O₂) for degradation, followed by LC-MS to confirm complete breakdown .

Q. Methodological Recommendations

  • Synthetic Optimization : Employ design of experiments (DoE) to map the relationship between reaction parameters (temperature, catalyst loading) and yield .
  • Data Contradiction Analysis : Use multivariate statistics (e.g., PCA) to identify outliers in spectral datasets and isolate experimental artifacts .
  • Safety Compliance : Regularly audit laboratory protocols against EU REACH and CLP regulations (e.g., 1272/2008) to ensure alignment with updated hazard classifications .

Properties

IUPAC Name

3-chloro-2-(chloromethyl)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6Cl2/c1-4(2-5)3-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFZOSUFGSANIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3022166
Record name 3-Chloro-2-(chloromethyl)-1-propene
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Molecular Weight

124.99 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1871-57-4
Record name 3-Chloro-2-(chloromethyl)-1-propene
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Record name 3-Chloro-2-chloromethyl-1-propene
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-chloro-2-(chloromethyl)prop-1-ene
3-chloro-2-(chloromethyl)prop-1-ene
3-chloro-2-(chloromethyl)prop-1-ene
3-chloro-2-(chloromethyl)prop-1-ene
3-chloro-2-(chloromethyl)prop-1-ene
3-chloro-2-(chloromethyl)prop-1-ene

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